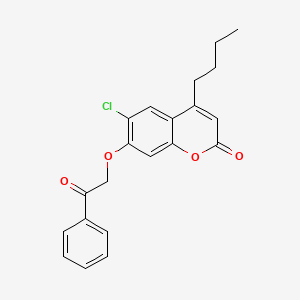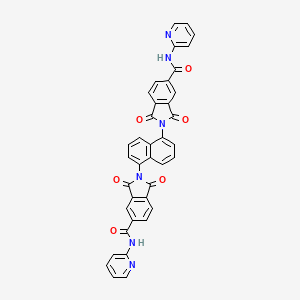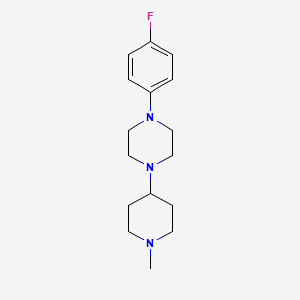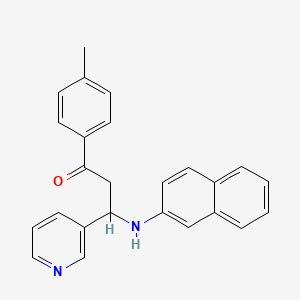
4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one, also known as Clotrimazole, is a synthetic antifungal medication used to treat various fungal infections. It was first synthesized in 1969 and has since become a widely used medication due to its broad-spectrum antifungal properties.
Mécanisme D'action
4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disrupts the integrity of the cell membrane, leading to fungal cell death.
Biochemical and Physiological Effects:
4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has been shown to have minimal toxicity and is well-tolerated by patients. However, it can cause some side effects, such as skin irritation and itching. It is also known to interact with other medications, so caution should be exercised when prescribing it.
Avantages Et Limitations Des Expériences En Laboratoire
4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a widely used antifungal medication and has been extensively studied for its antifungal properties. It is readily available and relatively inexpensive, making it a popular choice for lab experiments. However, its broad-spectrum activity can also be a limitation, as it may not be specific enough for certain types of experiments.
Orientations Futures
There are several areas of research that could benefit from further study of 4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one. These include:
1. Investigating its potential use in treating other conditions, such as cancer and Alzheimer's disease.
2. Developing more specific antifungal medications based on the mechanism of action of 4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one.
3. Studying the effects of 4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one on different types of fungi to better understand its broad-spectrum activity.
4. Investigating the potential for 4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one to be used in combination with other medications to enhance its antifungal activity.
Conclusion:
4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic antifungal medication that has become widely used due to its broad-spectrum antifungal properties. It is synthesized through a multistep process and works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. It has been extensively studied for its antifungal properties and has minimal toxicity. While it has some limitations, 4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has many potential future directions for research, including investigating its potential use in treating other conditions and developing more specific antifungal medications.
Méthodes De Synthèse
4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is synthesized through a multistep process involving the condensation of 2-chlorobenzoic acid with 2-aminobenzophenone, followed by a Friedel-Crafts acylation reaction with butyric anhydride. The resulting product is then reacted with chloroacetyl chloride to form the chlorinated intermediate, which is then reacted with 2-hydroxyphenethylamine to produce 4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one.
Applications De Recherche Scientifique
4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has been extensively studied for its antifungal properties and has been shown to be effective against a wide range of fungal infections, including those caused by Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. It has also been studied for its potential use in treating other conditions, such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
4-butyl-6-chloro-7-phenacyloxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO4/c1-2-3-7-15-10-21(24)26-19-12-20(17(22)11-16(15)19)25-13-18(23)14-8-5-4-6-9-14/h4-6,8-12H,2-3,7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIMNSPUHKLAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-chloro-6-nitrophenyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5035644.png)



![3-methoxy-4-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzaldehyde](/img/structure/B5035688.png)
![(3R*,4R*)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5035694.png)

![6,8-dichloro-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5035711.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B5035716.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5035730.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-iodo-4-methoxybenzamide](/img/structure/B5035738.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5035741.png)